molecular formula C12H11FN2O2S B2867380 Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate CAS No. 1449274-53-6

Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate

Cat. No.: B2867380
CAS No.: 1449274-53-6
M. Wt: 266.29
InChI Key: YKABYQPSVFYYFG-UHFFFAOYSA-N
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Description

Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate typically involves the reaction of 4-fluoroaniline with ethyl 3,5-dibromothiazole-4-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-chlorophenyl)amino)-3,5-thiazolecarboxylate
  • Ethyl 4-((4-bromophenyl)amino)-3,5-thiazolecarboxylate
  • Ethyl 4-((4-methylphenyl)amino)-3,5-thiazolecarboxylate

Uniqueness

Ethyl 4-((4-fluorophenyl)amino)-3,5-thiazolecarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

ethyl 2-(4-fluoroanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKABYQPSVFYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated, but using 12 g of p-fluorophenylthiourea, 14.8 g of ethyl bromopyruvate, and 120 ml of ethanol, giving the title compound as pale yellow prisms.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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